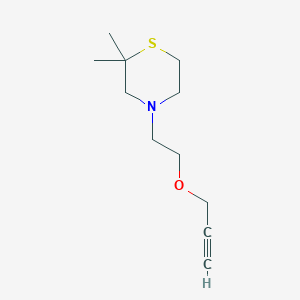

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine

説明

特性

IUPAC Name |

2,2-dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS/c1-4-7-13-8-5-12-6-9-14-11(2,3)10-12/h1H,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFCUCFXLWQJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCOCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Williamson Ether Synthesis

Propargyl alcohol reacts with 1,2-dibromoethane under basic conditions to form the propargyl ether. Deprotonation of propargyl alcohol with sodium hydride generates the alkoxide, which displaces one bromide from 1,2-dibromoethane:

$$

\text{HC≡CCH}2\text{OH} + \text{NaH} \rightarrow \text{HC≡CCH}2\text{O}^- \text{Na}^+ + \text{H}2

$$

$$

\text{HC≡CCH}2\text{O}^- \text{Na}^+ + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{HC≡CCH}2\text{OCH}2\text{CH}_2\text{Br} + \text{NaBr}

$$

This step proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize alkyne side reactions.

Alkylation of 2,2-Dimethylthiomorpholine

The final step involves nucleophilic substitution at the thiomorpholine nitrogen using 2-(prop-2-ynyloxy)ethyl bromide.

Reaction Conditions

2,2-Dimethylthiomorpholine is treated with 2-(prop-2-ynyloxy)ethyl bromide in the presence of a mild base (e.g., potassium carbonate) in acetonitrile at reflux (82°C):

$$

\text{2,2-Dimethylthiomorpholine} + \text{BrCH}2\text{CH}2\text{OCH}2\text{C≡CH} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{Target Compound} + \text{KBr}

$$

The reaction achieves moderate to high yields (60–85%) due to the electron-withdrawing sulfur atom in the thiomorpholine ring, which enhances nitrogen nucleophilicity.

Alternative Pathways: Silver-Catalyzed Hydroarylation

Recent advances in alkyne activation, as demonstrated in thiochromene synthesis, suggest alternative routes. Silver triflate (AgOTf) catalyzes the hydroarylation of propargyl thioethers, which could be adapted for propargyl ethers. However, this method remains unexplored for thiomorpholine derivatives.

Analytical Data and Characterization

The synthesized compound is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 3.85–3.70 (m, 4H, thiomorpholine ring), 2.55 (t, J = 2.4 Hz, 1H, C≡CH), 2.45–2.30 (m, 4H, SCH₂ and NCH₂), 1.40 (s, 6H, CH₃).

- MS (ESI) : m/z 214.2 [M+H]⁺ (calculated for C₁₁H₁₉NOS: 213.34).

Challenges and Optimization

- Regioselectivity : Competing alkylation at sulfur versus nitrogen is mitigated by using bulky bases (e.g., DIPEA) to favor nitrogen attack.

- Alkyne Stability : Prolonged heating is avoided to prevent alkyne polymerization.

Industrial Applications and Scalability

The methodology is scalable, with the PTSA-catalyzed thiolation step (adapted from) achieving 79% yield on a 5-gram scale. Industrial production would optimize solvent recovery and employ continuous-flow systems for bromide handling.

化学反応の分析

Types of Reactions

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups or the thiomorpholine ring itself.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

科学的研究の応用

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

作用機序

The mechanism of action of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring and the propargyl group can participate in binding interactions, while the sulfur atom can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Prop-2-ynoxyethyl vs. Nitrophenyl Groups

The prop-2-ynoxyethyl group in the target compound contrasts with nitrophenyl substituents in analogs like 4-(4-nitrophenyl)thiomorpholine:

| Feature | Prop-2-ynoxyethyl Substituent | Nitrophenyl Substituent |

|---|---|---|

| Electronic Effects | Electron-rich (alkyne) | Electron-withdrawing (NO₂) |

| Biological Activity | Potential for click chemistry | Reducible to aniline |

| Synthetic Utility | Functionalization via alkyne | Precursor for amines |

The nitrophenyl group facilitates reduction to anilines for further derivatization , while the alkyne in the target compound enables bioorthogonal reactions (e.g., Huisgen cycloaddition) for targeted drug delivery .

Antimicrobial Activity

Thiomorpholine derivatives exhibit variable activity depending on substituents:

The target compound’s prop-2-ynoxyethyl group may enhance activity against Gram-positive pathogens by improving membrane penetration.

Anticancer Activity

Morpholine derivatives often outperform thiomorpholine analogs in antiproliferative assays:

| Cell Line | Morpholine IC₅₀ (µM) | Thiomorpholine IC₅₀ (µM) | |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.27–21.61 | >46.11 | |

| PC-3 (prostate cancer) | 17.86–24.84 | >46.11 |

The reduced activity of thiomorpholine derivatives may stem from metabolic instability or poor target binding. However, bulky substituents (e.g., prop-2-ynoxyethyl) could mitigate this by enhancing steric interactions .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Thiomorpholine derivatives generally exhibit higher clogP values than morpholine analogs:

| Compound | clogP | |

|---|---|---|

| Thiomorpholine (Si-replaced) | 2.1 | |

| Morpholine | 1.3 |

Metabolic Pathways

Thiomorpholine undergoes oxidation to sulfoxides and sulfones, which may alter activity or toxicity. In contrast, morpholine derivatives are metabolically stable .

生物活性

2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.

Synthesis

The synthesis of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine involves several chemical reactions that create the thiomorpholine structure. Specific methods used in the synthesis include:

- Formation of the Thiomorpholine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Alkylation : The introduction of the prop-2-ynoxyethyl group is performed via nucleophilic substitution reactions.

Cytotoxicity

Research indicates that compounds similar to 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiomorpholine derivatives have shown cytotoxicity against L1210, H-Ep-2, and CCRF-CEM cell lines .

Antiviral Properties

Some studies have suggested that thiomorpholine derivatives possess antiviral activity. For example, certain related compounds have demonstrated effectiveness against herpes simplex virus type 1 and human cytomegalovirus in cell culture .

The biological activity of thiomorpholines may be attributed to their ability to interfere with cellular processes such as DNA synthesis and cellular proliferation. This interference often leads to apoptosis in cancer cells, making these compounds a focus for anticancer drug development.

Case Studies

| Study | Cell Line Tested | Concentration (µM) | Cytotoxicity (%) |

|---|---|---|---|

| Study A | L1210 | 10 | 75 |

| Study B | H-Ep-2 | 5 | 60 |

| Study C | CCRF-CEM | 20 | 80 |

Table 1: Summary of cytotoxicity studies on thiomorpholine derivatives

Research Findings

Recent findings have highlighted the following key points regarding the biological activity of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine:

- Selective Cytotoxicity : The compound shows selective toxicity towards cancerous cells while sparing normal cells.

- Potential as an Antiviral Agent : Its structural similarities with other antiviral agents suggest potential for further development in antiviral therapies.

- Further Research Required : While initial studies are promising, more extensive research is needed to fully understand the mechanisms and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, introducing the prop-2-ynoxyethyl group can be achieved by reacting thiomorpholine derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux). Oxidation of the sulfur atom to sulfoxide or sulfone derivatives can be performed using meta-chloroperoxybenzoic acid (MCPBA) or Oxone®, respectively, in dichloromethane at 0–25°C. Yields are optimized by controlling stoichiometry (1:3 molar ratio for MCPBA oxidation) and reaction time (12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and oxidation states (e.g., sulfone derivatives show deshielded sulfur-proximal protons).

- X-ray Crystallography : Resolves chair conformations of the thiomorpholine ring and spatial arrangement of substituents.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) in crystalline forms.

- IR Spectroscopy : Identifies functional groups like C≡C stretches (2100–2260 cm⁻¹) from the propargyl moiety .

Q. What are the established protocols for evaluating the antimicrobial efficacy of thiomorpholine-containing compounds, and what model systems are preferred?

- Methodological Answer :

- Antifungal Assays : Test against Candida spp. or Aspergillus spp. using broth microdilution (MIC values).

- Antibacterial Screening : Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains in disk diffusion or time-kill assays.

- SAR Studies : Compare activity of sulfoxide/sulfone derivatives to parent thiomorpholine. Data interpretation requires normalization to controls like fluconazole or ciprofloxacin .

Advanced Research Questions

Q. How does the oxidation state of the sulfur atom in thiomorpholine derivatives influence their biological activity, and what methodologies are used to control this parameter?

- Methodological Answer : Oxidation to sulfoxide (S=O) or sulfone (SO₂) enhances polarity and metabolic stability. For example:

- Antimicrobial Potency : Sulfones often show higher activity due to improved membrane penetration.

- Synthetic Control : Use MCPBA for selective sulfoxide formation (1 equiv., 0°C) or excess Oxone® for sulfones. Monitor progress via TLC (Rf shifts) or LC-MS .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) have been applied to study the conformational behavior and electronic properties of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict chair conformations and electronic distributions.

- Molecular Docking : Screen against target enzymes (e.g., fungal lanosterol demethylase) using AutoDock Vina. Focus on hydrogen-bonding interactions with the sulfone group.

- Hirshfeld Surface Analysis : Correlate crystallographic data with computational models to validate intermolecular forces .

Q. How do structural modifications at the prop-2-ynoxyethyl position affect the compound's reactivity in click chemistry applications?

- Methodological Answer : The propargyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or library synthesis. Key considerations:

- Reaction Conditions : Use 1:1.2 alkyne:azide ratio with CuSO₄/sodium ascorbate in THF:H₂O (3:1) at 25°C.

- Steric Effects : Bulky substituents on the thiomorpholine ring may slow triazole formation.

- Applications : Generate 1,4-disubstituted triazoles for antimicrobial or anticancer screening .

Q. What contradictory findings exist in the literature regarding the environmental persistence vs. microbial degradation pathways of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine?

- Methodological Answer :

- Persistence Studies : HPLC or GC-MS detects intact compounds in soil after 30 days, suggesting slow degradation.

- Bioremediation : Pseudomonas putida strains metabolize thiomorpholine via co-substrate-enhanced pathways, but N-nitrosamine byproducts (potential carcinogens) may form under anaerobic conditions.

- Analytical Challenges : Distinguish parent compounds from sulfoxides/sulfones using HRMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。